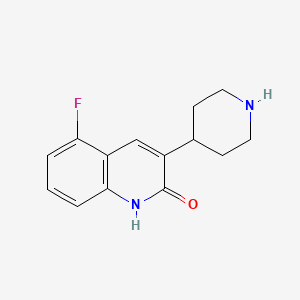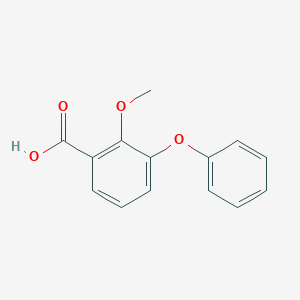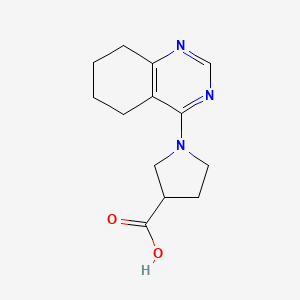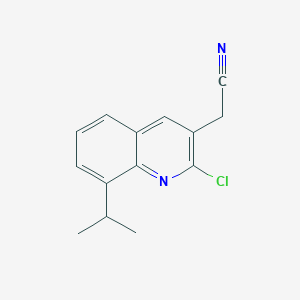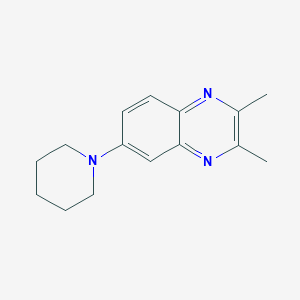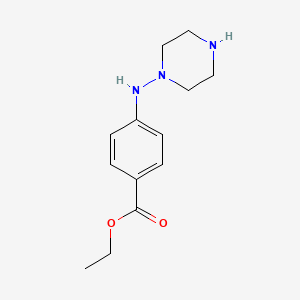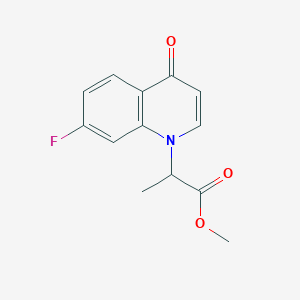
Methyl 2-(7-fluoro-4-oxoquinolin-1(4H)-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(7-fluoro-4-oxoquinolin-1(4H)-yl)propanoate is a synthetic organic compound that belongs to the quinolone family. Quinolones are known for their broad-spectrum antibacterial properties. This compound is characterized by a quinoline core structure with a fluorine atom at the 7th position, a keto group at the 4th position, and a methyl ester group attached to the propanoate side chain.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(7-fluoro-4-oxoquinolin-1(4H)-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 7-fluoro-4-hydroxyquinoline.
Formation of the Quinoline Core: The 7-fluoro-4-hydroxyquinoline is subjected to a cyclization reaction to form the quinoline core.
Introduction of the Keto Group: The keto group at the 4th position is introduced through an oxidation reaction.
Esterification: The final step involves the esterification of the propanoate side chain with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to ensure high yield.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and catalysts are optimized for maximum efficiency.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
化学反应分析
Types of Reactions
Methyl 2-(7-fluoro-4-oxoquinolin-1(4H)-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The fluorine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine.
Major Products
The major products formed from these reactions include:
Oxidation: Introduction of additional keto or hydroxyl groups.
Reduction: Formation of 4-hydroxy derivatives.
Substitution: Formation of halogenated derivatives.
科学研究应用
Methyl 2-(7-fluoro-4-oxoquinolin-1(4H)-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial properties.
Medicine: Investigated for its potential use in developing new antibiotics.
Industry: Used in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Methyl 2-(7-fluoro-4-oxoquinolin-1(4H)-yl)propanoate involves:
Molecular Targets: The compound targets bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.
Pathways Involved: Inhibition of these enzymes leads to the disruption of DNA replication and cell death.
相似化合物的比较
Similar Compounds
Ciprofloxacin: Another quinolone with a similar structure but different substituents.
Levofloxacin: A fluoroquinolone with a similar mechanism of action.
Norfloxacin: A quinolone with a different side chain but similar antibacterial properties.
Uniqueness
Methyl 2-(7-fluoro-4-oxoquinolin-1(4H)-yl)propanoate is unique due to its specific substitution pattern, which may confer distinct antibacterial properties and pharmacokinetic profiles compared to other quinolones.
属性
分子式 |
C13H12FNO3 |
|---|---|
分子量 |
249.24 g/mol |
IUPAC 名称 |
methyl 2-(7-fluoro-4-oxoquinolin-1-yl)propanoate |
InChI |
InChI=1S/C13H12FNO3/c1-8(13(17)18-2)15-6-5-12(16)10-4-3-9(14)7-11(10)15/h3-8H,1-2H3 |
InChI 键 |
ZHJCBMUJNXQYEU-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)OC)N1C=CC(=O)C2=C1C=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-Phenyl-5,6-dihydrothieno[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B11867222.png)
